molecular formula C13H9BrN2O2 B5548450 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5548450
M. Wt: 305.13 g/mol
InChI Key: VBRFISDSQQWZOG-UHFFFAOYSA-N
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Description

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a bromine atom, a methyl-substituted phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: This can be achieved through the bromination of a furan derivative.

    Formation of the oxadiazole ring: This is often done by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the furan and oxadiazole rings with the methyl-substituted phenyl group under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in biochemical assays to study enzyme activities or protein interactions.

Industry

    Materials Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but without the methyl group on the phenyl ring.

    3-(5-chloro-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom and the methyl group on the phenyl ring may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions in biological systems.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c1-8-2-4-9(5-3-8)13-15-12(16-18-13)10-6-7-11(14)17-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRFISDSQQWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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